molecular formula C10H12BrNO2S B12327576 Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate

Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate

Cat. No.: B12327576
M. Wt: 290.18 g/mol
InChI Key: SICYILJZVRDQEU-UHFFFAOYSA-N
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Description

Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate is a brominated pyridine derivative featuring a thioether linkage and a branched methylpropanoate ester. Its molecular formula is C₁₁H₁₄BrNO₂S, with a molecular weight of 316.21 g/mol . The compound’s structure includes a 3-bromopyridin-4-ylthio group attached to a sterically hindered 2-methylpropanoate moiety, which influences its physicochemical properties and reactivity.

Properties

Molecular Formula

C10H12BrNO2S

Molecular Weight

290.18 g/mol

IUPAC Name

methyl 2-(3-bromopyridin-4-yl)sulfanyl-2-methylpropanoate

InChI

InChI=1S/C10H12BrNO2S/c1-10(2,9(13)14-3)15-8-4-5-12-6-7(8)11/h4-6H,1-3H3

InChI Key

SICYILJZVRDQEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)SC1=C(C=NC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate typically involves the reaction of 3-bromopyridine-4-thiol with methyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the thioester bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (sodium hydride, potassium carbonate), solvents (DMF, DMSO).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction: Reducing agents (lithium aluminum hydride).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate serves as a building block for the synthesis of biologically active molecules. Its unique structure allows for modifications that can lead to the development of novel drug candidates targeting various diseases.

Case Study: Anti-inflammatory Effects
A study demonstrated that this compound exhibited anti-inflammatory properties by reducing the production of inflammatory mediators such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential as a therapeutic agent for inflammatory diseases.

Materials Science

The compound's structural characteristics make it suitable for developing advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable covalent bonds can enhance the performance of these materials in electronic applications.

Chemical Biology

In chemical biology, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. The bromine atom can engage in halogen bonding, while the thioester group may undergo nucleophilic attacks by biological nucleophiles, leading to the formation of covalent adducts that modulate enzymatic activities.

In Vitro Studies

Mechanism of Action

The mechanism of action of Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in halogen bonding, while the thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes or receptors, thereby exerting biological effects .

Comparison with Similar Compounds

Ethyl 2-((3-Bromopyridin-4-yl)thio)-2-methylpropanoate

  • CAS No.: 1704069-03-3
  • Molecular Formula: C₁₁H₁₄BrNO₂S (same as the methyl variant)
  • Key Differences : The ethyl ester group replaces the methyl ester, marginally increasing lipophilicity and molecular weight (316.21 g/mol vs. 330.24 g/mol ). Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to steric and electronic effects, which may enhance metabolic stability in biological systems .

Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)pyrimidine-2-ylthio]acetate

  • Structure : Pyrimidine core with a thietan-3-yloxy substituent and an ethyl thioacetate group.
  • Molecular Formula : C₁₃H₁₉N₃O₃S₂
  • Key Differences : The pyrimidine ring replaces the pyridine, and the thietan-3-yloxy group introduces additional steric bulk and oxygen-based polarity. The thioacetate linkage (vs. thioether in the target compound) may alter reactivity in nucleophilic substitution or oxidation reactions .

Methyl 2-(3-Bromopyridin-4-yl)acetate

  • Synthesis : Prepared via LiHMDS-mediated condensation of 3-bromo-4-methylpyridine with diethyl carbonate, yielding a linear acetate ester .
  • Molecular Formula: C₉H₁₀BrNO₂
  • Key Differences: Lacks the thioether and branched methylpropanoate group.

Methyl 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoate

  • CAS No.: 154477-54-0
  • Molecular Formula : C₁₅H₁₉ClO₃
  • Key Differences: Features a chlorobutanoyl-substituted phenyl group instead of the bromopyridinylthio moiety. The phenyl ring enhances aromatic interactions, while the chlorine atom and butanoyl chain increase lipophilicity. The methylpropanoate group mirrors the target compound, suggesting similar ester stability .

Structural and Functional Implications

Table: Comparative Overview

Compound Name Core Structure Substituents Molecular Formula Key Properties/Inferences
Target Compound Pyridine 3-Bromo, thioether, methylpropanoate C₁₁H₁₄BrNO₂S High steric hindrance, versatile bromine for cross-coupling
Ethyl 2-((3-Bromopyridin-4-yl)thio)-2-methylpropanoate Pyridine 3-Bromo, thioether, ethylpropanoate C₁₁H₁₄BrNO₂S Increased lipophilicity, slower hydrolysis
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thietan-3-yloxy, ethyl thioacetate C₁₃H₁₉N₃O₃S₂ Enhanced polarity, pyrimidine’s hydrogen-bonding potential
Methyl 2-(3-Bromopyridin-4-yl)acetate Pyridine 3-Bromo, linear acetate C₉H₁₀BrNO₂ Reduced steric hindrance, higher reactivity
Methyl 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoate Phenyl Chlorobutanoyl, methylpropanoate C₁₅H₁₉ClO₃ High lipophilicity, aromatic interactions

Key Observations

  • Steric Effects: The branched 2-methylpropanoate in the target compound and its ethyl analog provides greater steric protection to the ester group, likely enhancing stability against hydrolysis compared to linear esters (e.g., Methyl 2-(3-bromopyridin-4-yl)acetate) .
  • Electronic Effects : The thioether linkage in the target compound is less polar than ethers or thioacetates, favoring membrane permeability in drug design .
  • Functional Group Versatility: The bromine atom in pyridine derivatives enables cross-coupling reactions (e.g., Suzuki-Miyaura), a critical feature absent in the chlorobutanoylphenyl analog .

Biological Activity

Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological implications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1885097-58-4
  • Molecular Formula : C10H12BrN O2S
  • Molecular Weight : 290.18 g/mol

The compound features a brominated pyridine moiety linked to a thioether and an ester functional group, which may contribute to its biological activity by facilitating interactions with various biomolecules.

Target Interactions

Pyridine derivatives, including this compound, are known to interact with several biological targets through non-covalent interactions such as:

  • Hydrogen bonding
  • Pi-stacking
  • Electrostatic interactions

These interactions enable the compound to modulate various biochemical pathways associated with inflammation, cancer progression, and other diseases .

Biochemical Pathways

Research indicates that compounds similar to this compound can influence pathways such as:

  • Inflammation : By inhibiting pro-inflammatory cytokines.
  • Cancer : Through the modulation of cell cycle regulators and apoptosis pathways.
  • Antiviral Activity : By interfering with viral replication mechanisms .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity against various cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects on human tumor cells .

Case Study: Anti-inflammatory Effects

A notable case study highlighted the compound's anti-inflammatory properties. In experiments involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a marked reduction in the production of inflammatory mediators such as TNF-alpha and IL-6. This suggests its potential as a therapeutic agent for inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl 2-(3-bromopyridin-4-yl)thioacetateStructureModerate anti-inflammatory
Ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoateStructureAnticancer properties
Methyl 2-(5-bromo-4-pyridinyl)acetateStructureAntiviral activity

The comparative analysis indicates that while all these compounds share structural similarities, their biological activities differ significantly based on their specific functional groups and substituents.

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